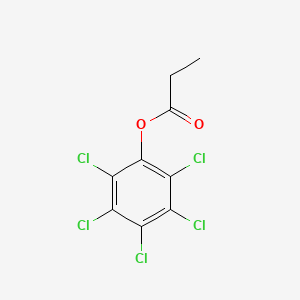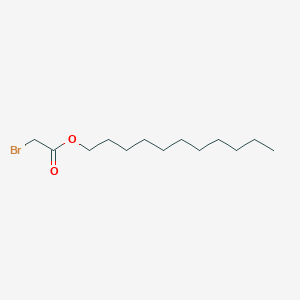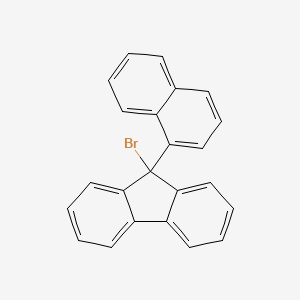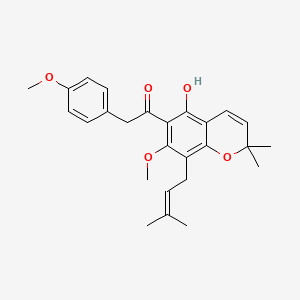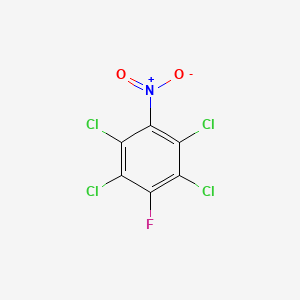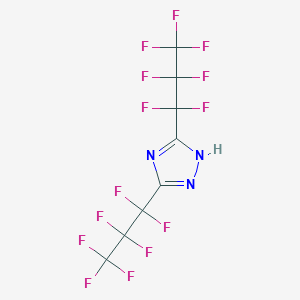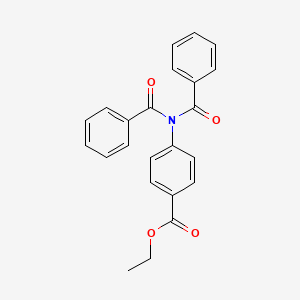
D-Phenylalanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-L-leucine: is a dipeptide composed of the amino acids phenylalanine and leucine. It is a synthetic compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is known for its stability and ability to form functionalized materials, making it valuable in both scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-leucine typically involves the coupling of D-phenylalanine and L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is used in studies related to protein folding, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a model compound for developing peptide-based drugs.
Industry: The compound is used in the development of functionalized materials, such as nanoporous materials for UV protection and piezoelectric materials for energy harvesting
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-L-leucine involves its interaction with specific molecular targets. The phenylalanine residue can engage in aromatic interactions, while the leucine residue contributes to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets. The pathways involved often include protein-protein interactions and enzyme catalysis, where the dipeptide can act as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanyl-L-leucine: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
L-Leucyl-L-phenylalanine: The order of the amino acids is reversed, which can affect the compound’s properties and interactions.
D-Leucyl-D-phenylalanine: Both amino acids are in the D-configuration, which can significantly alter the compound’s biological activity.
Uniqueness: D-Phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its stability, binding properties, and overall biological activity. The presence of both D- and L- amino acids in the dipeptide can result in distinct conformational preferences and interactions compared to its all-L or all-D counterparts .
Eigenschaften
CAS-Nummer |
3303-56-8 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m1/s1 |
InChI-Schlüssel |
RFCVXVPWSPOMFJ-OLZOCXBDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


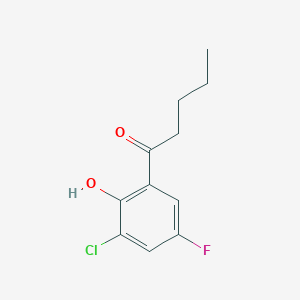
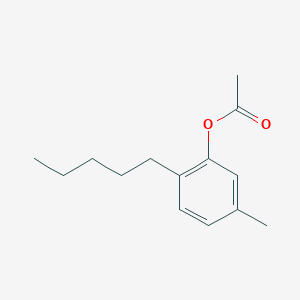
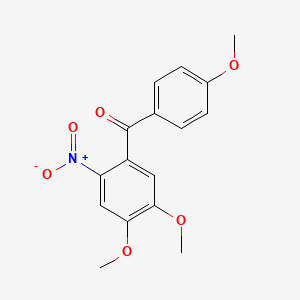
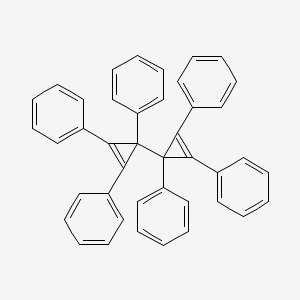

![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
